Cefotiam hexetil

Description

Properties

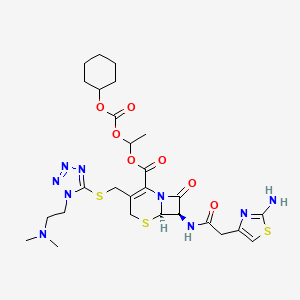

IUPAC Name |

1-cyclohexyloxycarbonyloxyethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H37N9O7S3/c1-15(42-27(40)43-18-7-5-4-6-8-18)41-24(39)21-16(13-46-26-31-32-33-35(26)10-9-34(2)3)12-44-23-20(22(38)36(21)23)30-19(37)11-17-14-45-25(28)29-17/h14-15,18,20,23H,4-13H2,1-3H3,(H2,28,29)(H,30,37)/t15?,20-,23-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVFDMWZLBPUKTD-ZKRNHDOASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(OC(=O)C1=C(CSC2N1C(=O)C2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(OC(=O)C1=C(CS[C@H]2N1C(=O)[C@H]2NC(=O)CC3=CSC(=N3)N)CSC4=NN=NN4CCN(C)C)OC(=O)OC5CCCCC5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H37N9O7S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20914817 | |

| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

695.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95761-91-4 | |

| Record name | 1-[[(Cyclohexyloxy)carbonyl]oxy]ethyl (6R,7R)-7-[[(2-amino-4-thiazolyl)acetyl]amino]-3-[[[1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl]thio]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95761-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cefotiam hexetil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095761914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{2-[(1-{[(Cyclohexyloxy)carbonyl]oxy}ethoxy)carbonyl]-3-[({1-[2-(dimethylamino)ethyl]-1H-tetrazol-5-yl}sulfanyl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-en-7-yl}-2-(2-imino-2,3-dihydro-1,3-thiazol-4-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20914817 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEFOTIAM HEXETIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J92A81Y99T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Cefotiam Hexetil on Bacterial Cell Wall Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism by which Cefotiam hexetil, a second-generation cephalosporin antibiotic, exerts its bactericidal effects through the inhibition of bacterial cell wall synthesis. This document details the core principles of its action, presents quantitative data on its efficacy, and provides detailed experimental protocols for key assays.

Core Mechanism of Action: Inhibition of Peptidoglycan Synthesis

This compound is a prodrug that is hydrolyzed in the body to its active form, Cefotiam. As a member of the β-lactam class of antibiotics, Cefotiam's primary mechanism of action is the disruption of the final stages of peptidoglycan synthesis in the bacterial cell wall.[1] Peptidoglycan is a critical structural component that provides mechanical strength and protects the bacterium from osmotic lysis.

The key targets of Cefotiam are the Penicillin-Binding Proteins (PBPs), a group of bacterial enzymes responsible for the transpeptidation and transglycosylation reactions that cross-link the peptidoglycan strands.[2] Cefotiam, containing a reactive β-lactam ring, forms a stable, covalent acyl-enzyme complex with the serine residue in the active site of these PBPs. This irreversible binding inactivates the enzymes, preventing the formation of the essential peptidoglycan cross-links. The compromised cell wall can no longer withstand the internal turgor pressure of the bacterium, leading to cell lysis and death.

The following diagram illustrates the signaling pathway of Cefotiam's inhibitory action on bacterial cell wall synthesis.

Quantitative Data: Binding Affinity and Antimicrobial Efficacy

The efficacy of Cefotiam is determined by its binding affinity to specific PBPs and its resulting minimum inhibitory concentration (MIC) against various bacterial species.

Penicillin-Binding Protein (PBP) Affinity

The binding affinity of Cefotiam to PBPs is typically quantified by the 50% inhibitory concentration (IC50), which is the concentration of the drug required to inhibit 50% of PBP activity. A lower IC50 value indicates a higher binding affinity.

| PBP Target | Bacterial Species | IC50 (µg/mL) | Reference |

| PBP3 | Salmonella Typhimurium | 0.00375 | [3] |

| PBP3SAL | Salmonella Typhimurium | 0.0004 | [3] |

| PBP1A/1B | Salmonella Typhimurium | 0.0028 - 0.004 | [2] |

Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

| Bacterial Species | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (MSSA) | 0.5 - 1.0 | 0.5 | 1.0 | [4][5][6] |

| Staphylococcus aureus (MRSA) | 100 - 1600 | - | - | [2] |

| Staphylococcus albus | 0.25 - 0.5 | - | - | [4][5][6] |

| Streptococcus (haemolytic) | 0.06 - 4 | - | - | [4][5][6] |

| Streptococcus pneumoniae | 0.06 - 4 | - | - | [4][5][6] |

| Streptococcus viridans | 0.06 - 4 | - | - | [4][5][6] |

| Proteus mirabilis | - | 1.56 | - | [4][5] |

| Enterobacteriaceae (moderate susceptibility) | 4 - 32 | - | - | [3] |

| Enterobacteriaceae (resistant) | 64 - 512 | - | - | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of Cefotiam.

Competitive Penicillin-Binding Protein (PBP) Binding Assay

This assay determines the IC50 of an antibiotic for specific PBPs by measuring its ability to compete with a fluorescently labeled penicillin derivative (e.g., Bocillin-FL) for binding to PBPs.

Materials:

-

Bacterial strain of interest

-

Growth medium (e.g., Luria-Bertani broth)

-

Phosphate-buffered saline (PBS)

-

Cefotiam hydrochloride

-

Bocillin-FL (fluorescent penicillin)

-

Laemmli sample buffer

-

SDS-PAGE equipment

-

Fluorescence imager

Procedure:

-

Membrane Preparation:

-

Grow the bacterial culture to the mid-logarithmic phase.

-

Harvest cells by centrifugation and wash with PBS.

-

Lyse the cells by sonication or French press.

-

Isolate the cell membranes, which contain the PBPs, by ultracentrifugation.

-

Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.

-

-

Competitive Binding:

-

Prepare serial dilutions of Cefotiam in the assay buffer.

-

In a microcentrifuge tube, pre-incubate a fixed amount of the prepared bacterial membranes with the various concentrations of Cefotiam for 10 minutes at 30°C.[3]

-

Include a control sample with no Cefotiam.

-

-

Fluorescent Labeling:

-

Add a fixed, saturating concentration of Bocillin-FL (e.g., 20 µM) to each tube and incubate for an additional 20 minutes at 30°C.[3] Bocillin-FL will bind to the PBPs that are not already occupied by Cefotiam.

-

-

SDS-PAGE and Fluorescence Detection:

-

Stop the reaction by adding Laemmli sample buffer and boiling the samples for 5 minutes.[3]

-

Separate the PBP-antibiotic complexes by SDS-polyacrylamide gel electrophoresis.

-

Visualize the fluorescently labeled PBPs in the gel using a fluorescence imager. The intensity of the fluorescent band for each PBP will be inversely proportional to the binding of Cefotiam.

-

-

Data Analysis:

-

Quantify the fluorescence intensity of each PBP band using densitometry software.

-

Plot the percentage of Bocillin-FL binding (relative to the no-antibiotic control) against the logarithm of the Cefotiam concentration.

-

Determine the IC50 value, the concentration of Cefotiam that results in a 50% reduction in the fluorescent signal, using non-linear regression analysis.

-

The following diagram outlines the experimental workflow for the competitive PBP binding assay.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method determines the MIC of an antibiotic by testing the ability of a standardized inoculum of a microorganism to grow in broth containing serial dilutions of the antibiotic. This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[7][8][9]

Materials:

-

Bacterial isolate to be tested

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

This compound

-

Sterile 96-well microtiter plates

-

0.5 McFarland turbidity standard

-

Spectrophotometer

Procedure:

-

Inoculum Preparation:

-

From a fresh (18-24 hour) culture plate, select 3-5 colonies and suspend them in broth.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).

-

Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

-

-

Antibiotic Dilution:

-

Prepare a stock solution of this compound.

-

Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plate to achieve the desired concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the antibiotic dilutions with the prepared bacterial suspension.

-

Include a positive control well (broth and inoculum, no antibiotic) and a negative control well (broth only).

-

Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

MIC Determination:

-

After incubation, visually inspect the wells for turbidity, which indicates bacterial growth.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth.

-

The following diagram illustrates the workflow for MIC determination by broth microdilution.

Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibition

This assay directly measures the inhibition of peptidoglycan synthesis by quantifying the incorporation of a radiolabeled precursor, such as 14C-labeled UDP-N-acetylglucosamine (UDP-GlcNAc), into the peptidoglycan of whole bacterial cells.[10]

Materials:

-

Osmotically stabilized bacterial cells (e.g., E. coli)

-

14C-labeled UDP-GlcNAc

-

This compound

-

Reaction buffer (e.g., Tris-HCl with MgCl2)

-

Scintillation fluid and counter

Procedure:

-

Cell Preparation:

-

Grow bacterial cells and prepare osmotically stabilized cells.

-

Subject the cells to freeze-thawing to permeabilize them to the radiolabeled substrate.

-

-

Inhibition Assay:

-

Pre-incubate the permeabilized cells with various concentrations of this compound in the reaction buffer.

-

Initiate the reaction by adding 14C-labeled UDP-GlcNAc.

-

Incubate the reaction mixture for a defined period at an optimal temperature (e.g., 32°C).[10]

-

-

Measurement of Incorporation:

-

Stop the reaction (e.g., by adding sodium dodecyl sulfate and heating).

-

Filter the mixture to collect the insoluble peptidoglycan.

-

Wash the filter to remove unincorporated radiolabel.

-

Measure the radioactivity retained on the filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of peptidoglycan synthesis for each Cefotiam concentration compared to a no-drug control.

-

Determine the IC50 value, which is the concentration of Cefotiam that inhibits 50% of the incorporation of the radiolabeled precursor.

-

Conclusion

This compound is a potent bactericidal agent that functions by irreversibly inhibiting the activity of essential penicillin-binding proteins, thereby disrupting bacterial cell wall synthesis and leading to cell death. Its efficacy is demonstrated by its low IC50 values against key PBPs and its low MIC values against a range of susceptible bacteria. The experimental protocols detailed in this guide provide a framework for the continued investigation and characterization of this and other β-lactam antibiotics. This comprehensive understanding of its mechanism of action is crucial for its effective clinical use and for the development of novel antibacterial therapies to combat the growing challenge of antibiotic resistance.

References

- 1. goldbio.com [goldbio.com]

- 2. benchchem.com [benchchem.com]

- 3. Antimicrobial activity of cefotiam combinations against Enterobacteriaceae moderately susceptible or resistant to this new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 8. researchgate.net [researchgate.net]

- 9. journals.asm.org [journals.asm.org]

- 10. Development of a Whole-Cell Assay for Peptidoglycan Biosynthesis Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacokinetic Profile of Oral Cefotiam Hexetil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is the hexetil ester prodrug of the second-generation cephalosporin, cefotiam. Administered orally, it is hydrolyzed by esterases in the intestinal wall and blood to release the active moiety, cefotiam. This guide provides a comprehensive overview of the pharmacokinetic profile of cefotiam following oral administration of this compound, detailing its absorption, distribution, metabolism, and excretion (ADME). The information presented herein is intended to support research, and drug development activities.

Pharmacokinetic Data Summary

The pharmacokinetic parameters of cefotiam following oral administration of this compound have been characterized in various studies. The data presented below is a summary of key findings in healthy adult volunteers.

| Pharmacokinetic Parameter | Value | Reference |

| Bioavailability | ~45% | [1] |

| Peak Plasma Concentration (Cmax) | 2.6 mg/L (following a 400 mg dose) | [1] |

| Time to Peak Plasma Concentration (Tmax) | 2.1 hours (following a 400 mg dose) | [1] |

| Plasma Protein Binding | ~40% | [1] |

| Elimination Half-Life (t½) | Approximately 1 hour | [2] |

| Volume of Distribution (Vd) | 0.35 L/kg | [3] |

| Primary Route of Excretion | Renal | [1] |

Experimental Protocols

The following sections detail the methodologies typically employed in pharmacokinetic studies of oral this compound.

Human Pharmacokinetic Study Design

A representative experimental design for a pharmacokinetic study of oral this compound in healthy volunteers is as follows:

Study Design: An open-label, single-dose, crossover study.

Subjects: Healthy adult male and female volunteers, typically aged 18-45 years.

Inclusion Criteria:

-

Body mass index (BMI) within a normal range (e.g., 18-25 kg/m ²).

-

Normal findings on physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, blood chemistry, and urinalysis).

-

Written informed consent.

Exclusion Criteria:

-

History of hypersensitivity to cephalosporins or other β-lactam antibiotics.

-

Clinically significant illness within four weeks of the study.

-

Use of any prescription or over-the-counter medication within two weeks of the study.

-

Positive test for drugs of abuse or alcohol.

-

Pregnancy or lactation.

Dosing:

-

A single oral dose of this compound (e.g., 400 mg) administered with a standardized volume of water after an overnight fast.

Blood Sampling:

-

Venous blood samples (e.g., 5 mL) are collected into heparinized tubes at pre-dose (0 hours) and at specified time points post-dose (e.g., 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, and 12 hours).

-

Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

Urine Collection:

-

Urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, and 8-12 hours) post-dose to determine the extent of renal excretion.

-

The volume of each collection is recorded, and an aliquot is stored at -20°C or lower until analysis.

Pharmacokinetic Analysis:

-

Plasma and urine concentrations of cefotiam are determined using a validated analytical method.

-

Pharmacokinetic parameters (Cmax, Tmax, AUC, t½, etc.) are calculated from the plasma concentration-time data using non-compartmental analysis.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The quantification of cefotiam in biological matrices is typically performed using a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method with ultraviolet (UV) detection.

Instrumentation:

-

HPLC system equipped with a pump, autosampler, column oven, and UV-Vis detector.

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a phosphate buffer and a suitable organic modifier (e.g., acetonitrile or methanol). The exact ratio and pH are optimized to achieve good separation and peak shape. A representative mobile phase could be a mixture of 0.02 M phosphate buffer (pH 3.0), acetonitrile, and methanol (80:12:8 v/v/v).[1]

-

Flow Rate: Typically 1.0 mL/min.[1]

-

Column Temperature: Maintained at a constant temperature, for example, 30°C.

-

Detection: UV detection at a wavelength where cefotiam exhibits maximum absorbance, typically around 254-280 nm.[1]

-

Injection Volume: A fixed volume, for instance, 20 µL.

Sample Preparation (Plasma):

-

Protein Precipitation: To a known volume of plasma (e.g., 500 µL), an equal or greater volume of a protein precipitating agent, such as acetonitrile or methanol, is added.

-

Vortexing: The mixture is vortexed for a sufficient time (e.g., 1 minute) to ensure complete mixing and protein precipitation.

-

Centrifugation: The sample is centrifuged at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Supernatant Collection: The clear supernatant is carefully transferred to a clean tube.

-

Evaporation (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen.

-

Reconstitution: The residue is reconstituted in a known volume of the mobile phase.

-

Injection: An aliquot of the reconstituted sample is injected into the HPLC system.

Method Validation: The analytical method is validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, sensitivity, and stability.

Pharmacokinetic Profile

Absorption

Following oral administration, this compound, a prodrug, is absorbed from the gastrointestinal tract and rapidly hydrolyzed by non-specific esterases present in the intestinal mucosa and blood to form the active drug, cefotiam. The bioavailability of cefotiam after oral administration of the hexetil ester is approximately 45%.[1] Peak plasma concentrations are typically reached within 2 to 3 hours post-administration.[1]

Distribution

Cefotiam is distributed into various body tissues and fluids. The protein binding of cefotiam in plasma is approximately 40%.[1] The apparent volume of distribution is around 0.35 L/kg, suggesting distribution into the extracellular fluid.[3]

Metabolism

Cefotiam itself is not extensively metabolized in the body. The primary metabolic process is the hydrolysis of the this compound prodrug to the active cefotiam molecule during absorption.

Excretion

The primary route of elimination for cefotiam is via the kidneys.[1] A significant portion of the administered dose is excreted unchanged in the urine through glomerular filtration and tubular secretion. The elimination half-life of cefotiam is relatively short, approximately 1 hour in individuals with normal renal function.[2]

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. The key steps in this process are outlined below.

Caption: Cefotiam inhibits bacterial cell wall synthesis by targeting Penicillin-Binding Proteins.

Experimental Workflow

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study of oral this compound.

Caption: Workflow of a this compound Pharmacokinetic Study.

References

- 1. researchgate.net [researchgate.net]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. Simultaneous Determination of Eight β-Lactam Antibiotics, Amoxicillin, Cefazolin, Cefepime, Cefotaxime, Ceftazidime, Cloxacillin, Oxacillin, and Piperacillin, in Human Plasma by Using Ultra-High-Performance Liquid Chromatography with Ultraviolet Detection - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Antibacterial Spectrum of Cefotiam Hexetil Against Gram-Negative Bacteria: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam, a second-generation cephalosporin antibiotic, has been utilized in clinical practice for the treatment of various bacterial infections. Its prodrug form, Cefotiam hexetil, allows for oral administration, enhancing its clinical utility. This technical guide provides an in-depth analysis of the in vitro antibacterial spectrum of Cefotiam against a range of clinically significant Gram-negative bacteria. The bactericidal action of Cefotiam is attributed to its ability to inhibit bacterial cell wall synthesis by binding to essential penicillin-binding proteins (PBPs).[1] This document summarizes quantitative susceptibility data, details the experimental methodologies for its determination, and provides visual representations of its mechanism of action and the experimental workflow.

Data Presentation: In Vitro Susceptibility of Gram-Negative Bacteria to Cefotiam

The in vitro activity of Cefotiam against various Gram-negative clinical isolates is summarized in the table below. The data is presented as the Minimum Inhibitory Concentration (MIC) required to inhibit the growth of 50% (MIC50) and 90% (MIC90) of the tested isolates. Lower MIC values are indicative of greater antibacterial potency. The data compiled here is from various studies and it should be noted that MIC values can vary based on the geographic location of the isolates and the specific methodologies employed.

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Escherichia coli | - | - | - | <1.5 | [2] |

| Klebsiella pneumoniae | - | - | - | <1.5 | [2] |

| Proteus mirabilis | - | - | - | <1.5 | [2] |

| Enterobacteriaceae (moderately susceptible) | 36 | 4 - 32 | - | - | [3] |

| Enterobacteriaceae (resistant) | 36 | 64 - 512 | - | - | [3] |

Note: Comprehensive, recent, and consolidated MIC50 and MIC90 data for Cefotiam against a broad range of Gram-negative bacteria is limited in publicly available literature. The presented data is based on available studies, which may be older or have a more limited scope. It has been noted that Cefotiam is significantly more active than some other cephalosporins like cefoxitin or cefuroxime against non-selected bacterial isolates.[4]

Experimental Protocols

The determination of the in vitro antibacterial spectrum of Cefotiam, as represented by MIC values, is conducted using standardized methods to ensure reproducibility and comparability of data. The most common methods employed are broth microdilution and agar dilution, following the guidelines established by bodies such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Broth Microdilution Method

This method is used to determine the MIC of an antimicrobial agent in a liquid growth medium.

-

Preparation of Antimicrobial Agent: A stock solution of Cefotiam is prepared at a known concentration. Serial two-fold dilutions of the antibiotic are then made in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.

-

Inoculum Preparation: The bacterial isolate to be tested is grown on an appropriate agar medium to obtain a pure culture. A suspension of the bacteria is prepared in a sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Inoculation and Incubation: Each well of the microtiter plate containing the serially diluted Cefotiam is inoculated with the standardized bacterial suspension. A growth control well (containing broth and bacteria but no antibiotic) and a sterility control well (containing only broth) are included. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

MIC Determination: Following incubation, the plates are examined for visible bacterial growth (turbidity). The MIC is defined as the lowest concentration of Cefotiam that completely inhibits visible growth of the organism.

Agar Dilution Method

This method involves incorporating the antimicrobial agent into an agar-based medium.

-

Preparation of Antimicrobial Plates: A stock solution of Cefotiam is prepared and serial two-fold dilutions are made. Each dilution is then added to molten Mueller-Hinton agar (MHA) and poured into petri dishes, creating a series of plates with varying concentrations of the antibiotic. A control plate containing no antibiotic is also prepared.

-

Inoculum Preparation: The bacterial inoculum is prepared as described for the broth microdilution method, adjusted to a 0.5 McFarland standard.

-

Inoculation and Incubation: The surface of each agar plate is inoculated with a standardized amount of the bacterial suspension (typically 10⁴ CFU per spot) using a multipoint inoculator. The plates are allowed to dry and then incubated at 35°C ± 2°C for 16-20 hours.

-

MIC Determination: After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of Cefotiam that inhibits the visible growth of the bacteria on the agar.

Mandatory Visualizations

Mechanism of Action of Cefotiam

Caption: Cefotiam's mechanism of action against Gram-negative bacteria.

Experimental Workflow for MIC Determination

Caption: Standard workflow for antimicrobial susceptibility testing.

References

- 1. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. [Clinical laboratory approach for determination of effective dose of cefotiam. Observation from disc susceptibility test and MICs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Antimicrobial activity of cefotiam combinations against Enterobacteriaceae moderately susceptible or resistant to this new cephalosporin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Bacteriological in vitro studies with a new cephalosporin: cefotiam (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Bioavailability and Tissue Distribution of Cefotiam Hexetil

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is an orally administered prodrug of the third-generation cephalosporin antibiotic, cefotiam.[1][2] As a beta-lactam antibiotic, cefotiam exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[3][4][5] The prodrug, this compound, is designed to improve the oral absorption of cefotiam. Following oral administration, this compound is absorbed and subsequently hydrolyzed to the active metabolite, cefotiam. A thorough understanding of its bioavailability and tissue distribution is paramount for optimizing dosing regimens and ensuring therapeutic efficacy at the site of infection. This technical guide provides a comprehensive overview of the bioavailability and tissue distribution studies of this compound, including detailed experimental protocols and quantitative data.

Bioavailability of this compound

This compound is readily absorbed after oral administration, with a bioavailability of approximately 45% following a 400 mg dose.[6] The ester linkage in the prodrug is cleaved by esterases in the intestinal wall and blood, releasing the active cefotiam molecule into the systemic circulation.

Oral Bioavailability Data

| Parameter | Value | Species | Reference |

| Bioavailability | ~45% | Human | [6] |

Pharmacokinetics of Cefotiam

The pharmacokinetics of cefotiam have been studied following both intravenous and oral administration of this compound.

Pharmacokinetic Parameters Following Oral Administration of this compound

| Dose | Cmax (mg/L) | Tmax (hours) | Half-life (hours) | Reference |

| 400 mg | 2.6 | 2.1 | ~1.0 | [6] |

Pharmacokinetic Parameters Following Intravenous Administration of Cefotiam

| Dose | Cmax (µg/mL) | Half-life (hours) | Total Plasma Clearance (L/h) | 24-h Urinary Recovery (%) | Reference |

| 0.5 g | - | 0.90 ± 0.001 | 26.8 ± 2.7 | ~53 | [7][8] |

| 1.0 g | - | 1.13 ± 0.25 | 22.8 ± 0.8 | ~53 | [7][8] |

| 2.0 g | 30 - 170 | 1.63 ± 0.60 | 17.8 ± 0.9 | ~53 | [7][8][9] |

Note: Cmax for intravenous administration occurs at the end of the infusion.

General Pharmacokinetic Properties of Cefotiam

| Parameter | Value | Reference |

| Protein Binding | ~40% | [6][10] |

| Apparent Volume of Distribution | 0.350 ± 0.159 L/kg | [11] |

| Primary Route of Excretion | Renal | [6][10] |

Tissue Distribution of Cefotiam

Cefotiam exhibits wide distribution into various tissues and body fluids, achieving therapeutic concentrations in key sites of infection.[10][12]

Tissue and Fluid Concentrations of Cefotiam

| Tissue/Fluid | Species | Observations | Reference |

| Kidney | Human | High concentrations observed. | [10] |

| Heart | Human | High concentrations observed. | [10] |

| Ear | Human | High concentrations observed. | [10] |

| Prostate | Human | High concentrations observed. | [10] |

| Genital Tract | Human | High concentrations observed. | [10] |

| Bile | Human | High concentrations observed. | [10] |

| Ascitic Fluid | Human | High concentrations observed. | [10] |

| Lung | Human | Distributed in lung tissue after oral administration of this compound. | [13][14] |

| Trachea | Rabbit | Distributed in tracheal tissue. | [15] |

| Bronchial Secretions | Human | Diffuses into bronchial secretions. | [6] |

| Skin Tissue Fluid | Human | Present in skin tissue fluid following oral administration of this compound. | [6] |

Experimental Protocols

The following sections detail the general methodologies employed in the study of this compound's bioavailability and tissue distribution.

Bioavailability and Pharmacokinetic Studies in Humans

These studies are typically conducted in healthy adult volunteers under controlled clinical conditions.

-

Study Design: A common design is a randomized, open-label, crossover study where subjects receive both oral this compound and intravenous cefotiam on separate occasions, with a washout period in between.

-

Subject Population: Healthy male and female volunteers, typically with normal renal and hepatic function.

-

Dosing:

-

Oral: Single dose of this compound (e.g., 400 mg) administered with a standardized volume of water after an overnight fast.

-

Intravenous: Single dose of cefotiam (e.g., 0.5 g, 1 g, or 2 g) administered as a short-term infusion.[9]

-

-

Sample Collection:

-

Blood: Serial blood samples are collected from a peripheral vein at predefined time points before and after drug administration (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, 8, and 12 hours). Plasma is separated by centrifugation and stored frozen until analysis.

-

Urine: Total urine is collected at specified intervals (e.g., 0-2, 2-4, 4-8, 8-12, and 12-24 hours) to determine the extent of renal excretion.[7][8]

-

-

Pharmacokinetic Analysis: Plasma and urine concentrations of cefotiam are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC (Area Under the Curve), half-life, clearance, and the volume of distribution. Absolute bioavailability is calculated as the dose-normalized AUC after oral administration divided by the dose-normalized AUC after intravenous administration.

References

- 1. caymanchem.com [caymanchem.com]

- 2. This compound Hydrochloride | Antibiotic | TargetMol [targetmol.com]

- 3. Cefotiam | C18H23N9O4S3 | CID 43708 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Cefotiam - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Cefotiam Hydrochloride? [synapse.patsnap.com]

- 6. Cefotiam: Antimicrobial Activity, Susceptibility, Administration and Dosage, Clinical Uses etc._Chemicalbook [chemicalbook.com]

- 7. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics of cefotiam in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pharmacokinetics of cefotiam in normal humans - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics of cefotiam in patients with impaired renal function and in those undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. [Kinetic and clinical studies on a new cephalosporin: Cefotiam] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Distribution of cefotiam in human lung tissue after multiple oral administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Clinical Pharmacokinetics of Cefotiam | Semantic Scholar [semanticscholar.org]

- 15. [Experimental studies on distribution of cefotiam, a new beta-lactam antibiotic, in the lung and trachea of rabbits. II. Combined effects with serratiopeptidase] - PubMed [pubmed.ncbi.nlm.nih.gov]

The Journey of a Prodrug: An In-depth Technical Guide to the In Vivo Conversion of Cefotiam Hexetil to Cefotiam

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cefotiam hexetil is a testament to the power of prodrug strategy in enhancing the therapeutic efficacy of potent antibiotics. As an ester prodrug of the second-generation cephalosporin, cefotiam, it is designed to overcome the poor oral bioavailability of its parent compound. This technical guide delves into the critical in vivo conversion of this compound to its active form, cefotiam. We will explore the metabolic pathways, enzymatic catalysis, and pharmacokinetic profiles that define this transformation. Detailed experimental protocols for studying this conversion are provided, alongside a comprehensive summary of quantitative data and visual representations of the key processes to facilitate a deeper understanding for researchers and professionals in drug development.

Introduction: The Prodrug Advantage

Cefotiam is a broad-spectrum cephalosporin antibiotic effective against a range of Gram-positive and Gram-negative bacteria. However, its clinical utility is limited by poor absorption when administered orally. To address this, cefotiam was formulated as the hexetil ester prodrug, this compound. This modification increases its lipophilicity, facilitating absorption from the gastrointestinal tract. Following absorption, the prodrug must be efficiently converted to the active cefotiam to exert its therapeutic effect. Understanding the nuances of this in vivo conversion is paramount for optimizing drug design and clinical outcomes.

The Conversion Pathway: From Prodrug to Active Moiety

The in vivo transformation of this compound to cefotiam is a hydrolytic process primarily occurring in the intestinal enterocytes during absorption. The ester linkage in this compound is cleaved, releasing the active cefotiam molecule.

The Enzymatic Machinery: Intestinal Esterases

The hydrolysis of this compound is catalyzed by a class of enzymes known as carboxylesterases, which are abundant in the small intestine.[1] In humans, two major carboxylesterases, hCE1 and hCE2, play a significant role in drug metabolism.[1] While hCE1 is predominantly found in the liver, hCE2 is highly expressed in the intestine.[1] Given that the conversion of many orally administered ester prodrugs occurs during their absorption through the gut wall, it is highly probable that human carboxylesterase 2 (hCE2) is the primary enzyme responsible for the hydrolysis of this compound. This enzymatic action rapidly releases cefotiam into the portal circulation.

Figure 1. Metabolic pathway of this compound conversion.

Quantitative Analysis: Pharmacokinetic Profiles

| Parameter | Cefotiam (Intravenous Administration) | Cefotiam (from Oral this compound) | Reference(s) |

| Dose | 0.5 g, 1 g, 2 g | 200 mg, 400 mg | [2][3][4] |

| Bioavailability (F) | 100% | ~30-60% | [4] |

| Time to Peak Concentration (Tmax) | End of infusion | ~2-3.5 hours | [3][4] |

| Peak Plasma Concentration (Cmax) | 30-170 µg/mL (dose-dependent) | 2.4-3.4 µg/mL (for 200 mg dose) | [3][4] |

| Elimination Half-life (t1/2) | ~1 hour | ~2.9-3.1 hours | [4][5] |

| Area Under the Curve (AUC) | Dose-dependent | 18-26 mg/L·h (for 200 mg dose) | [4] |

| Urinary Excretion (unchanged) | 50-70% | 18-24% | [4][5] |

Note: The data presented are compiled from different studies and should be interpreted with caution. Direct comparative studies are necessary for a definitive analysis. The bioavailability of this compound can be influenced by food.

Experimental Protocols

To investigate the in vivo conversion of this compound, a combination of in vitro and in vivo experimental models can be employed.

In Vitro Hydrolysis in Human Intestinal Juice

Objective: To determine the rate and extent of this compound hydrolysis in a simulated intestinal environment.

Methodology:

-

Preparation of Intestinal Juice: Collect human intestinal juice from healthy volunteers.

-

Incubation:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetonitrile).

-

Add a small volume of the stock solution to pre-warmed human intestinal juice (pH 7.4) to achieve a final concentration of 1 mg/mL.

-

Incubate the mixture at 37°C with gentle agitation.

-

-

Sampling: Withdraw aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

Sample Preparation: Immediately stop the enzymatic reaction by adding an equal volume of ice-cold acetonitrile or another protein precipitating agent. Centrifuge to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant for the concentrations of both this compound and cefotiam using a validated HPLC-UV method.[6][7]

In Vivo Pharmacokinetic Study in Animal Models

Objective: To determine the pharmacokinetic profile of cefotiam following oral administration of this compound.

Methodology:

-

Animal Model: Use appropriate animal models such as rats or dogs.

-

Dosing:

-

Administer a single oral dose of this compound suspended in a suitable vehicle (e.g., carboxymethyl cellulose).

-

For comparison, administer an intravenous dose of cefotiam to a separate group of animals.

-

-

Blood Sampling: Collect blood samples from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Plasma Preparation: Centrifuge the blood samples to obtain plasma and store at -80°C until analysis.

-

Bioanalysis: Determine the plasma concentrations of cefotiam using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, and bioavailability) using appropriate software.

Figure 2. Experimental workflow for in vivo pharmacokinetic study.

Conclusion

The conversion of this compound to cefotiam is a highly efficient process, primarily mediated by intestinal carboxylesterases, which underpins its successful use as an oral antibiotic. This technical guide provides a foundational understanding of this critical biotransformation. For drug development professionals, a thorough characterization of the enzymes involved and the factors influencing the rate and extent of this conversion is essential for the design of future prodrugs with optimized oral bioavailability and therapeutic efficacy. Further research to definitively identify the specific human carboxylesterase isozymes involved and to conduct direct comparative pharmacokinetic studies will provide a more complete picture and aid in the refinement of dosing regimens.

References

- 1. Contribution of human esterases to the metabolism of selected drugs of abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of cefotiam in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of cefotiam in normal humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [Pharmacokinetics of cefixime in volunteers and a literature comparison with the new ester prodrug cephalosporins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical pharmacokinetics of cefotiam - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Stability of Cephalosporin Prodrug Esters in Human Intestinal Juice: Implications for Oral Bioavailability - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Initial Discovery and Synthesis of Cefotiam Hexetil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial discovery and the synthetic pathways for Cefotiam hexetil, a prodrug of the second-generation cephalosporin antibiotic, Cefotiam. It details the core precursors, key chemical reactions, and experimental protocols, supported by quantitative data and process visualizations.

Initial Discovery and Development

Cefotiam, a semi-synthetic, broad-spectrum cephalosporin antibiotic, was first developed by Takeda Pharmaceutical Company in the 1970s.[1][2] The initial patents for Cefotiam were filed in the mid-1970s, with its approval for medical use following in 1981.[3] Cefotiam itself is administered parenterally and exhibits potent bactericidal activity by inhibiting the synthesis of the bacterial cell wall.[2][3] Its mechanism of action involves binding to penicillin-binding proteins (PBPs), which are essential for the final stages of peptidoglycan synthesis.[2]

To improve its oral bioavailability, the hexetil ester prodrug, this compound, was developed. This allows for oral administration, after which it is hydrolyzed in the body to release the active Cefotiam moiety.[4]

Core Precursors for Synthesis

The synthesis of Cefotiam and its subsequent esterification to this compound rely on several key precursors. The core structure is built upon the 7-aminocephalosporanic acid (7-ACA) nucleus, which is the foundational starting material for the majority of semi-synthetic cephalosporins.[5][6]

| Precursor | Chemical Name | Role in Synthesis |

| 7-ACA | 7-aminocephalosporanic acid | Provides the core β-lactam ring structure (cephem nucleus) of the antibiotic.[5] |

| ATA | (2-Amino-4-thiazolyl)acetic acid | Forms the C-7 acyl side chain, which is critical for the antibiotic's antibacterial spectrum.[5] |

| DMMT | 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol | Forms the C-3 thio-tetrazole side chain, influencing the pharmacokinetic properties of the drug.[5] |

| Esterifying Agent | 1-iodoethyl cyclohexyl carbonate or 1-bromo ethyl cyclohexyl carbonate | Reacts with Cefotiam to form the this compound ester prodrug.[7][8][9] |

Synthetic Pathways

The industrial synthesis of this compound hydrochloride is a multi-step process. It begins with the synthesis of the Cefotiam core, which is then esterified and converted to its hydrochloride salt.

The synthesis of Cefotiam involves the strategic coupling of the two primary side chains onto the 7-ACA nucleus. The general process involves two main stages:

-

Formation of the C-3 Side Chain: The 7-ACA nucleus is first reacted with 1-(2-Dimethylaminoethyl)-1H-tetrazole-5-thiol (DMMT) to form the intermediate 7-amino-3-[[[1-(2-dimethylamino)ethyl]-1H-tetrazol-5-yl]thiomethyl]-3-cephem-4-carboxylic acid, often referred to as 7-ACMT.[5][10]

-

Acylation of the C-7 Position: The amino group at the C-7 position of the 7-ACMT intermediate is then acylated using an activated form of (2-Amino-4-thiazolyl)acetic acid (ATA).[5][10]

Caption: Synthesis pathway of the Cefotiam core from 7-ACA.

Cefotiam is converted to its orally active prodrug, this compound, through an esterification reaction. This is typically followed by the formation of the hydrochloride salt to improve stability and solubility.

-

Salt Formation: Cefotiam hydrochloride is often first converted to a potassium or sodium salt to facilitate the subsequent esterification.[7][11] This is achieved by reacting Cefotiam hydrochloride with a base like potassium carbonate, potassium acetate, or potassium bicarbonate.[7][9][11]

-

Esterification: The Cefotiam salt is then reacted with an esterifying agent, such as 1-iodoethyl cyclohexyl carbonate or 1-bromo ethyl cyclohexyl carbonate, to form this compound.[7][8][9]

-

Hydrochloride Salt Formation: The resulting this compound is dissolved in an organic solvent, and hydrogen chloride gas is introduced to precipitate this compound hydrochloride.[7][9]

-

Purification: The final product is purified, often by recrystallization, to achieve high purity.[7]

Caption: Synthesis of this compound Hydrochloride from Cefotiam.

Experimental Protocols

Detailed methodologies are crucial for the replication and optimization of synthetic processes. The following protocols are derived from patent literature.

This protocol describes the conversion of Cefotiam hydrochloride to its potassium salt, a key intermediate for esterification.

-

Reaction Setup: In a clean, dry reaction vessel, add 0.50 kg of purified water, 0.47 kg of potassium bicarbonate, and 4.0 kg of butanone.[11]

-

Reactant Addition: Begin stirring and adjust the temperature to 20-25°C.[11]

-

Slowly add 1.0 kg of Cefotiam hydrochloride to the mixture.[11]

-

Reaction: Maintain the temperature at 20-25°C and continue stirring for 0.5-1 hour to ensure the completion of the salt formation reaction.[11]

-

Isolation: The resulting Cefotiam potassium salt is typically used directly in the next step without isolation.[11]

This protocol details the esterification of the Cefotiam salt to form the this compound crude product.

-

Reaction Setup: To the Cefotiam potassium salt residue from the previous step, add 4.5 kg of N,N-dimethylacetamide and cool the mixture to -10°C.[11]

-

Reactant Addition: Add 1-iodoethyl cyclohexyl carbonate to the cooled solution.[8][9]

-

Reaction: Stir the mixture and maintain the temperature between -6°C and -4°C for 8-10 minutes to carry out the esterification.[9]

-

Work-up: After the reaction is complete, the crude this compound is extracted. Add the reaction mixture to a solution of sodium chloride and ethyl acetate for extraction.[9]

-

The ethyl acetate layer containing the product is separated, washed multiple times with a saturated sodium chloride solution, and then dried.[9]

This protocol outlines the final steps of converting the crude ester to the purified hydrochloride salt.

-

Solvent Removal: The solvent from the dried ethyl acetate layer is evaporated under reduced pressure to obtain the crude this compound.[9]

-

Salification: Dissolve the this compound in an appropriate organic solvent (e.g., ethyl acetate).[7]

-

Introduce hydrogen chloride gas into the solution to precipitate this compound hydrochloride.[7]

-

Purification: The precipitated solid is collected and purified by recrystallization to yield the final product with high purity.[7]

Caption: A generalized experimental workflow for this compound HCl synthesis.

Quantitative Data Summary

The following tables summarize quantitative data extracted from various synthesis procedures, representing typical experimental parameters and yields.

Table 1: Esterification Reaction Parameters

| Parameter | Value | Reference |

| Reaction Temperature | -5°C to 10°C | [7] |

| Reaction Time | 15 to 30 minutes | [7] |

| Molar Ratio (Cefotiam HCl : K₂CO₃ : Esterifying Agent) | 1 : 2.2-2.5 : 2.5-3 | [9] |

Table 2: Product Quality and Yield

| Parameter | Value | Reference |

| Purity (Final Product) | > 98.5% | [8] |

| Overall Yield | > 95% | [8] |

| Isomer Ratio | < 2% | [9] |

Conclusion

The synthesis of this compound hydrochloride is a well-established process in medicinal chemistry, primarily involving the strategic coupling of side chains to the 7-ACA cephalosporin core, followed by esterification to create an orally bioavailable prodrug. The methods described provide robust pathways to achieve this transformation with high yield and purity. This guide has detailed the critical precursors, reaction pathways, and experimental protocols necessary for the successful synthesis of this important second-generation cephalosporin antibiotic.

References

- 1. Cefotiam [drugfuture.com]

- 2. What is Cefotiam Hydrochloride used for? [synapse.patsnap.com]

- 3. Cefotiam - Wikipedia [en.wikipedia.org]

- 4. Céfotiam : substance active à effet thérapeutique - VIDAL [vidal.fr]

- 5. benchchem.com [benchchem.com]

- 6. A Straightforward Approach to Synthesize 7-Aminocephalosporanic Acid In Vivo in the Cephalosporin C Producer Acremonium chrysogenum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. CN102127093A - Refining process for this compound hydrochloride - Google Patents [patents.google.com]

- 8. Method for preparing this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

- 9. CN102424687A - Preparation method of this compound hydrochloride - Google Patents [patents.google.com]

- 10. CN101045733B - Preparation method of cefotiam chloride - Google Patents [patents.google.com]

- 11. Method for preparing this compound hydrochloride - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide on the Binding Affinity of Cefotiam Hexetil to Penicillin-Binding Proteins (PBPs)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cefotiam, the active metabolite of the oral prodrug cefotiam hexetil, is a second-generation cephalosporin antibiotic that exerts its bactericidal effect by targeting and inactivating penicillin-binding proteins (PBPs). These enzymes are crucial for the final steps of peptidoglycan synthesis, a process vital for maintaining the integrity of the bacterial cell wall. The binding affinity of cefotiam to various PBPs determines its spectrum of activity and clinical efficacy. This technical guide provides a comprehensive overview of the binding affinity of cefotiam to PBPs in various clinically relevant bacteria, details the experimental protocols for determining these affinities, and illustrates the underlying mechanism of action.

Introduction: The Role of Penicillin-Binding Proteins

Penicillin-binding proteins are a group of enzymes located in the bacterial cytoplasmic membrane that are essential for the biosynthesis and remodeling of the peptidoglycan cell wall. By catalyzing the cross-linking of peptidoglycan chains, PBPs provide structural rigidity to the bacterial cell, protecting it from osmotic lysis. Different bacteria possess a varying number of PBPs, each with specific roles in cell elongation, septum formation, and maintaining cell shape. The primary mechanism of action of β-lactam antibiotics, including cephalosporins like cefotiam, involves the acylation of a serine residue at the active site of these PBPs, leading to their irreversible inactivation. This disruption of cell wall synthesis ultimately results in bacterial cell death.

Quantitative Analysis of Cefotiam's Binding Affinity to PBPs

The binding affinity of cefotiam to specific PBPs is a key determinant of its antibacterial activity. This affinity is typically quantified by the 50% inhibitory concentration (IC50), which represents the concentration of the antibiotic required to inhibit 50% of the binding of a labeled ligand to the PBP. A lower IC50 value signifies a higher binding affinity.

The following table summarizes the available quantitative data on the binding affinity of cefotiam to various PBPs in Salmonella enterica. Data for other key pathogens remains a subject for further investigation.

Table 1: IC50 Values of Cefotiam for Penicillin-Binding Proteins in Salmonella enterica

| Bacterial Species | Penicillin-Binding Protein (PBP) | IC50 (mg/L) |

| Salmonella enterica serovar Typhimurium | PBP1A | 4.0[1] |

| PBP1B | 2.8[1] | |

| PBP3 | 3.75[1] | |

| PBP3SAL (alternative PBP3) | 0.4[1] |

Data obtained from competitive binding assays using membrane extracts.[1]

Mechanism of Action: PBP Inhibition Pathway

The bactericidal action of cefotiam is initiated by its diffusion across the outer membrane of Gram-negative bacteria and subsequent binding to essential PBPs in the periplasmic space. The interaction between cefotiam and PBPs is a covalent one, leading to the inactivation of the enzyme and the disruption of cell wall synthesis.

References

In-Depth Technical Guide: Spectrum of Activity of Cefotiam Hexetil Against Anaerobic Bacteria

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is an orally administered third-generation cephalosporin that is hydrolyzed in the intestinal wall to its active form, cefotiam. While cefotiam exhibits broad-spectrum activity against a variety of Gram-positive and Gram-negative aerobic bacteria, its efficacy against anaerobic bacteria is a critical consideration for its clinical application, particularly in mixed infections. This technical guide provides a comprehensive overview of the in vitro activity of cefotiam against clinically relevant anaerobic bacteria. The information presented herein is intended to inform research, scientific discovery, and drug development efforts.

Quantitative In Vitro Susceptibility Data

The in vitro activity of cefotiam against anaerobic bacteria is most accurately represented by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available quantitative data on the MIC of cefotiam against various anaerobic bacterial species. It is important to note that comprehensive MIC data for cefotiam against a wide array of anaerobes is limited in publicly available literature.

| Bacterial Species | Number of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |

| Bacteroides fragilis | Not Specified | >128 | >128 | 64 – >128 | [1] |

Key Observations:

-

Limited Activity against Bacteroides fragilis Group: The available data consistently demonstrates that cefotiam has poor in vitro activity against Bacteroides fragilis, with MIC90 values exceeding 128 µg/mL.[1] This suggests that cefotiam monotherapy may be insufficient for infections where B. fragilis is a suspected or confirmed pathogen.[2]

-

Variable Activity Against Other Anaerobes: While specific MIC50 and MIC90 values are not widely reported for other anaerobic species, some studies suggest that cefotiam may have some activity against certain Gram-negative anaerobes, clostridia, and anaerobic cocci, with a majority of strains being inhibited at concentrations of 32 mg/l or less. However, cefoxitin has been reported to be more active against these anaerobes.

Experimental Protocols

The determination of in vitro susceptibility of anaerobic bacteria to antimicrobial agents requires specialized methodologies to ensure accurate and reproducible results. The Clinical and Laboratory Standards Institute (CLSI) provides standardized reference methods for this purpose.

Agar Dilution Method (CLSI M11)

The agar dilution method is considered the gold standard for determining the MIC of antimicrobial agents against anaerobic bacteria.[3][4][5]

Principle:

This method involves incorporating serial twofold dilutions of the antimicrobial agent into an appropriate agar medium. The agar is then inoculated with a standardized suspension of the test organism. Following anaerobic incubation, the MIC is determined as the lowest concentration of the antimicrobial agent that inhibits the visible growth of the organism.

Detailed Methodology:

-

Antimicrobial Agent Preparation:

-

Prepare a stock solution of cefotiam of known concentration in a suitable solvent.

-

Perform serial twofold dilutions of the stock solution to obtain the desired range of concentrations for testing.

-

-

Medium Preparation:

-

Use a suitable agar medium for anaerobic bacteria, such as Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood, as recommended by CLSI guidelines.[5]

-

Prepare molten agar and cool to 48-50°C.

-

Add the appropriate volume of each antimicrobial dilution to separate aliquots of the molten agar to achieve the final desired concentrations.

-

Pour the agar into sterile petri dishes and allow them to solidify.

-

-

Inoculum Preparation:

-

Subculture the anaerobic bacterial isolate from a pure culture onto a non-selective agar plate and incubate under anaerobic conditions for 24-48 hours.

-

Prepare a bacterial suspension in a suitable broth (e.g., thioglycolate broth) and adjust the turbidity to match a 0.5 McFarland standard. This corresponds to an inoculum density of approximately 1 x 10⁸ CFU/mL.

-

-

Inoculation:

-

Using a Steers replicator or a similar device, inoculate the surface of each antibiotic-containing agar plate with the standardized bacterial suspension. A control plate without any antibiotic should also be inoculated.

-

-

Incubation:

-

Incubate the inoculated plates in an anaerobic environment (e.g., an anaerobic jar or chamber with a gas mixture of 5-10% H₂, 5-10% CO₂, and 80-90% N₂) at 35-37°C for 48 hours.

-

-

Reading and Interpretation:

-

After incubation, examine the plates for bacterial growth.

-

The MIC is the lowest concentration of the antimicrobial agent that results in no growth, a faint haze, or a single colony.

-

Experimental Workflow Diagram

The following diagram illustrates the workflow for the agar dilution method as described by the CLSI.

Mechanism of Action

Cefotiam, like other β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

References

- 1. antibiotics.toku-e.com [antibiotics.toku-e.com]

- 2. [Antibacterial activity of cefotiam against clinical isolates in the field of obstetrics and gynecology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. M11 | Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria [clsi.org]

- 4. New CLSI M11 Document on AST Published | News | CLSI [clsi.org]

- 5. Identification and Antimicrobial Susceptibility Testing of Anaerobic Bacteria: Rubik’s Cube of Clinical Microbiology? - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Cefotiam Hexetil In Vitro Susceptibility Testing via Microdilution

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is the oral prodrug of Cefotiam, a second-generation cephalosporin antibiotic. In vitro susceptibility testing is crucial for determining the efficacy of Cefotiam against various bacterial isolates and for monitoring the emergence of resistance. The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[1][2] This document provides detailed application notes and protocols for performing in vitro susceptibility testing of this compound using the broth microdilution method, based on established guidelines from organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[3][4][5][6]

Core Principles of Microdilution Testing

The broth microdilution method involves preparing serial twofold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate.[7] Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that inhibits this growth.

Data Presentation: In Vitro Activity of Cefotiam

The following tables summarize the in vitro activity of Cefotiam against various bacterial pathogens, as reported in the scientific literature. These values can serve as a reference for expected MIC ranges.

Table 1: Minimum Inhibitory Concentration (MIC) of Cefotiam against Respiratory Pathogens

| Organism | Number of Strains | MIC Range (µg/mL) |

| Haemophilus influenzae | 46 | 0.20 - 3.13 |

| Streptococcus pneumoniae | 49 | 0.10 - 12.5 |

| Branhamella catarrhalis | 41 | 0.05 - 6.25 |

Data sourced from a study on Cefotiam therapy in lower respiratory tract infections.[8]

Table 2: In Vitro Activity of Cefotiam against Clinically Isolated Gram-Positive and Gram-Negative Bacteria

| Organism | MIC (µg/mL) |

| Staphylococcus aureus | Mean MICs < 1.5 |

| Staphylococcus epidermidis | Mean MICs < 1.5 |

| Streptococcus pneumoniae | Mean MICs < 1.5 |

| Streptococcus pyogenes | Mean MICs < 1.5 |

| Escherichia coli | Mean MICs < 1.5 |

| Klebsiella pneumoniae | Mean MICs < 1.5 |

| Proteus mirabilis | Mean MICs < 1.5 |

| Haemophilus influenzae | Mean MICs < 1.5 |

This data is based on a study correlating disc diffusion results with MICs for various clinical isolates.[9]

Experimental Protocols

Preparation of Cefotiam Stock Solution

Materials:

-

This compound hydrochloride powder

-

Sterile distilled water or a suitable solvent as recommended by the manufacturer

-

Sterile, amber-colored polypropylene tubes

-

Vortex mixer

Procedure:

-

Accurately weigh the required amount of this compound hydrochloride powder.

-

Reconstitute the powder with the appropriate volume of sterile distilled water or recommended solvent to achieve a high-concentration stock solution (e.g., 1280 µg/mL).

-

Vortex thoroughly to ensure complete dissolution.

-

Store the stock solution in small aliquots at -70°C or below until use. Protect from light.

Preparation of Microdilution Plates

Materials:

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for non-fastidious bacteria. For fastidious organisms like Streptococcus pneumoniae and Haemophilus influenzae, use appropriate media such as Haemophilus Test Medium (HTM) or CAMHB supplemented with lysed horse blood and β-NAD.[4]

-

Cefotiam stock solution

-

Multichannel pipette

Procedure:

-

Dispense 50 µL of the appropriate sterile broth into all wells of the 96-well microtiter plate.

-

Add 50 µL of the Cefotiam stock solution to the first well of each row to be tested, creating an initial 1:2 dilution.

-

Perform serial twofold dilutions by transferring 50 µL from the first well to the second, mixing, and continuing this process across the plate to the tenth well. Discard 50 µL from the tenth well. This will result in a range of Cefotiam concentrations.

-

Wells 11 and 12 will serve as growth (no antibiotic) and sterility (no bacteria) controls, respectively.

Inoculum Preparation

Materials:

-

Bacterial culture in the logarithmic growth phase

-

Sterile saline (0.85%) or broth

-

Spectrophotometer or McFarland turbidity standards (0.5)

-

Sterile swabs

Procedure:

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test organism.

-

Suspend the colonies in sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.

-

Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

Inoculation and Incubation

Procedure:

-

Within 15 minutes of preparing the final inoculum, inoculate each well (except the sterility control well) with 50 µL of the standardized bacterial suspension. This will bring the final volume in each well to 100 µL.

-

Seal the plates or place them in a container to prevent evaporation.

-

Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air. For organisms requiring CO₂, incubate in a 5% CO₂ atmosphere.

Reading and Interpreting Results

Procedure:

-

After incubation, examine the plates for visible bacterial growth (turbidity or a pellet at the bottom of the well). A reading aid, such as a viewing box with a mirror, is recommended.

-

The MIC is the lowest concentration of Cefotiam that completely inhibits visible growth.

-

The growth control well (well 11) should show distinct turbidity.

-

The sterility control well (well 12) should remain clear.

Quality Control

Quality Control Strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 29213™

-

Pseudomonas aeruginosa ATCC® 27853™

-

Streptococcus pneumoniae ATCC® 49619™ (for fastidious organism testing)

Procedure: Include the appropriate QC strains in each test run. The resulting MICs should fall within the acceptable ranges established by CLSI or EUCAST. While specific Cefotiam MIC ranges for these QC strains are not readily available in recent CLSI or EUCAST documents, historical data suggests zones of 27 to 33 mm for E. coli ATCC 25922 and S. aureus ATCC 25923 in disk diffusion tests, which can be used as a qualitative reference.[10][11] For microdilution, laboratories should establish their own internal QC ranges based on repeated testing.

Mandatory Visualizations

Caption: Workflow for Cefotiam Microdilution Susceptibility Testing.

Caption: Logical Relationship in Susceptibility Testing.

References

- 1. pdb.apec.org [pdb.apec.org]

- 2. researchgate.net [researchgate.net]

- 3. nicd.ac.za [nicd.ac.za]

- 4. EUCAST: MIC Determination [eucast.org]

- 5. researchgate.net [researchgate.net]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. pure.tue.nl [pure.tue.nl]

- 8. researchgate.net [researchgate.net]

- 9. [Clinical laboratory approach for determination of effective dose of cefotiam. Observation from disc susceptibility test and MICs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cefotiam susceptibility testing criteria - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cefotiam susceptibility testing criteria - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cefotiam Hexetil Susceptibility Testing via Disk Diffusion Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cefotiam hexetil is a prodrug of the third-generation cephalosporin antibiotic, Cefotiam. It is crucial for researchers and drug development professionals to have a standardized and reproducible method for determining the susceptibility of bacterial isolates to Cefotiam. The disk diffusion assay, also known as the Kirby-Bauer test, is a widely used and cost-effective method for this purpose.[1][2] This document provides a detailed protocol for performing the disk diffusion assay for Cefotiam susceptibility testing.

Disclaimer: The interpretive criteria for zone diameters provided in this document are based on a 1985 publication.[3][4] Extensive searches of the latest guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) did not yield current breakpoints for Cefotiam.[5][6][7] Researchers should exercise caution and consider validating these older criteria for their specific applications.

Principle of the Test

The disk diffusion test involves placing a paper disk impregnated with a specific concentration of an antimicrobial agent onto an agar plate that has been uniformly inoculated with a test microorganism.[8][9] The antimicrobial agent diffuses from the disk into the agar, creating a concentration gradient. If the microorganism is susceptible to the agent, a clear zone of no growth, known as the zone of inhibition, will form around the disk after incubation.[1][9] The diameter of this zone is inversely proportional to the minimum inhibitory concentration (MIC) of the antimicrobial agent.

Materials and Equipment

-

Cefotiam antimicrobial disks (30 µg)

-

Mueller-Hinton Agar (MHA) plates

-

Sterile saline or Tryptic Soy Broth (TSB)

-

0.5 McFarland turbidity standard

-

Sterile cotton swabs

-

Incubator (35°C ± 2°C)

-

Calipers or a ruler for measuring in millimeters

-

Vortex mixer

-

Spectrophotometer (optional, for turbidity standardization)

-

Quality control (QC) strains:

-

Escherichia coli ATCC® 25922™

-

Staphylococcus aureus ATCC® 25923™

-

Experimental Protocol

Preparation of Mueller-Hinton Agar (MHA)

-

Prepare MHA according to the manufacturer's instructions.

-

Ensure the final pH of the medium is between 7.2 and 7.4 at room temperature.

-

Pour the molten agar into sterile Petri dishes on a level surface to a uniform depth of 4 mm.

-

Allow the agar to solidify at room temperature.

-

If not used immediately, store the plates at 2-8°C in a sealed container. Stored plates should be brought to room temperature before use.

Inoculum Preparation

-

From a pure, 18-24 hour culture, select 3-5 well-isolated colonies of the test organism using a sterile inoculating loop or needle.

-

Transfer the colonies to a tube containing 4-5 mL of sterile saline or TSB.

-

Vortex the suspension to create a smooth, homogeneous mixture.

-

Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This can be done by visual comparison against a white background with contrasting black lines or more accurately using a spectrophotometer to achieve an absorbance of 0.08 to 0.10 at 625 nm. A 0.5 McFarland standard is equivalent to approximately 1.5 x 10⁸ CFU/mL.

-

The standardized inoculum should be used within 15 minutes of preparation.

Inoculation of the Agar Plate

-

Dip a sterile cotton swab into the adjusted bacterial suspension.

-

Remove excess fluid by pressing and rotating the swab firmly against the inside wall of the tube above the liquid level.

-

Streak the swab evenly over the entire surface of the MHA plate to ensure a confluent lawn of growth. This is typically achieved by swabbing the plate in three directions, rotating the plate approximately 60 degrees between each streaking.

-

Finally, swab the rim of the agar surface.

-

Allow the plate to dry for 3-5 minutes, but no longer than 15 minutes, with the lid slightly ajar.

Application of Antimicrobial Disks

-

Using sterile forceps, aseptically place a Cefotiam (30 µg) disk onto the inoculated surface of the MHA plate.

-

Gently press the disk down to ensure complete contact with the agar surface.

-

The disks should be placed at least 24 mm apart from each other and from the edge of the plate to prevent overlapping of the inhibition zones.

-

Once a disk is in contact with the agar, do not move it, as diffusion of the antimicrobial agent begins immediately.

Incubation

-

Invert the plates and place them in an incubator set at 35°C ± 2°C within 15 minutes of disk application.

-

Incubate for 16-18 hours.

Reading and Interpretation of Results

-

After incubation, measure the diameter of the zone of inhibition for each disk to the nearest millimeter (mm) using calipers or a ruler. The measurement should be taken from the underside of the plate.

-

The zone of inhibition is the clear area around the disk where no visible bacterial growth has occurred.

-

Interpret the results based on the zone diameter interpretive criteria provided in Table 1.

Quality Control